molecular formula C18H18O3 B14527914 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid CAS No. 62402-51-1

2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid

Cat. No.: B14527914
CAS No.: 62402-51-1
M. Wt: 282.3 g/mol
InChI Key: RGFOIWHHUIOAMO-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid is an organic compound with the molecular formula C19H22O3 It is a derivative of propanoic acid and features a phenoxy group substituted with a phenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(1-phenylethenyl)phenol and 2-methylpropanoic acid.

    Esterification: The phenol group of 4-(1-phenylethenyl)phenol is esterified with 2-methylpropanoic acid under acidic conditions to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with enzymes and receptors, modulating their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid
  • 2-Methyl-2-[4-(1-methylcyclohexyl)phenoxy]propanoic acid

Uniqueness

2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62402-51-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid

InChI

InChI=1S/C18H18O3/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)21-18(2,3)17(19)20/h4-12H,1H2,2-3H3,(H,19,20)

InChI Key

RGFOIWHHUIOAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2

Origin of Product

United States

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